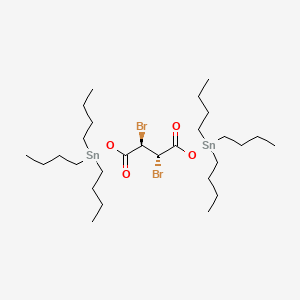![molecular formula C12H17ClN2O5 B15343966 4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride CAS No. 1245649-80-2](/img/structure/B15343966.png)
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylamine to form 4-(2-(4-nitrophenoxy)ethylamino)ethanol. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Reduction: 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group plays a crucial role in binding to these targets, while the ethylamino and butanoic acid moieties facilitate the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid
- 4-[2-(4-Methoxyphenoxy)ethylamino]butanoic acid
Uniqueness
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is unique due to its nitrophenoxy group, which imparts specific chemical properties and reactivity that are distinct from its analogs.
Eigenschaften
CAS-Nummer |
1245649-80-2 |
|---|---|
Molekularformel |
C12H17ClN2O5 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
4-[2-(4-nitrophenoxy)ethylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18;/h3-6,13H,1-2,7-9H2,(H,15,16);1H |
InChI-Schlüssel |
QNSXNYBSTXLAGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)


methanone](/img/structure/B15343943.png)




![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)

